molecular formula C25H21ClN4O4S B10960225 1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B10960225
M. Wt: 509.0 g/mol
InChI Key: OFRKTSGBSKTZBJ-UHFFFAOYSA-N
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Description

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and multicomponent reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as Pd(OAc)2, and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

Its combination of benzyl, dimethyl, and thiourea groups sets it apart from other indole derivatives .

Properties

Molecular Formula

C25H21ClN4O4S

Molecular Weight

509.0 g/mol

IUPAC Name

1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O4S/c1-14-15(2)29(13-16-6-4-3-5-7-16)19-9-8-17(12-18(14)19)24(32)28-25(35)27-23-21(31)11-10-20(22(23)26)30(33)34/h3-12,31H,13H2,1-2H3,(H2,27,28,32,35)

InChI Key

OFRKTSGBSKTZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3Cl)[N+](=O)[O-])O)CC4=CC=CC=C4)C

Origin of Product

United States

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